



# CTX-712 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CTX-712   |           |
| Cat. No.:            | B10831987 | Get Quote |

## **Application Notes and Protocols for CTX-712**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3][4][5][6] CLKs are key regulators of the RNA splicing process, which is crucial for cell growth and survival.[3][5] By inhibiting CLK, CTX-712 modulates RNA splicing, leading to the suppression of tumor-associated gene expression and inhibition of tumor cell proliferation.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors.[1][2][7][8]

This document provides detailed information on the solubility of **CTX-712** and protocols for its preparation and use in common laboratory experiments.

## Physicochemical Properties and Solubility

CTX-712 is a white to off-white solid with the following properties:



| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C19H17FN8O2  |
| Molecular Weight  | 408.39 g/mol |
| CAS Number        | 2144751-78-8 |

#### Solubility Data:

The solubility of **CTX-712** in various solvents is summarized below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution. [9] The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use a newly opened container.[9]

| Solvent                                          | Concentration         | Remarks                               |
|--------------------------------------------------|-----------------------|---------------------------------------|
| DMSO                                             | 25 mg/mL (61.22 mM)   | Ultrasonic treatment is necessary.[9] |
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear solution.[9]                    |
| 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (6.12 mM) | Clear solution.[9]                    |

# Preparation of CTX-712 for Laboratory Use Stock Solution Preparation (In Vitro Use)

For in vitro experiments, a stock solution of CTX-712 is typically prepared in DMSO.

- Weigh the desired amount of CTX-712 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.
- · Vortex the solution thoroughly.



- Place the tube in an ultrasonic water bath until the solid is completely dissolved.
- Centrifuge the solution briefly to pellet any undissolved particles.
- Carefully transfer the clear supernatant to a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Stock solutions of **CTX-712** in DMSO should be stored under the following conditions:

- -80°C for up to 6 months.[9]
- -20°C for up to 1 month.[9]

Solutions should be stored in sealed containers, protected from moisture and light.[9]

## **Working Solution Preparation (In Vivo Use)**

For in vivo studies, **CTX-712** is typically formulated in a vehicle suitable for oral administration. It is recommended to prepare the working solution fresh on the day of use.[9]

Protocol for a 1 mL Working Solution:

This protocol is an example and may need to be adjusted based on the desired final concentration and dosing volume.

- Start with a 25 mg/mL stock solution of CTX-712 in DMSO.
- In a sterile tube, add 100 μL of the 25 mg/mL DMSO stock solution.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix well.[9]



If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] For animal studies, it is advisable to keep the final concentration of DMSO below 2%, especially if the animals are weak.[9]

## Mechanism of Action: CLK Inhibition and Splicing Modulation

**CTX-712** is a pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[1][10] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][9][11] Phosphorylated SR proteins are essential for the assembly of the spliceosome and the accurate recognition of exons.[2][11]

By inhibiting CLKs, **CTX-712** prevents the phosphorylation of SR proteins.[1][9] This leads to alterations in splicing patterns, often resulting in exon skipping and the generation of aberrant RNA transcripts.[2][12] The accumulation of these mis-spliced RNAs can induce cellular stress and ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.[11] [13]



Click to download full resolution via product page

Figure 1: Mechanism of action of CTX-712.

# Experimental Protocols In Vitro Cell Proliferation Assay



This protocol describes a method to assess the effect of **CTX-712** on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., K562, MV-4-11)[7][9][12]
- Complete cell culture medium
- CTX-712 stock solution (25 mg/mL in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Microplate reader

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of CTX-712 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **CTX-712** or vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a microplate reader.



 Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value.

## Western Blot Analysis of Phosphorylated SR Proteins

This protocol outlines the procedure to detect the inhibition of SR protein phosphorylation by **CTX-712**.

#### Materials:

- Cancer cell line
- CTX-712
- Lysis buffer containing phosphatase and protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-SR protein, anti-total SR protein, anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- Plate cells and treat with various concentrations of CTX-712 for a specified time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of each lysate using a BCA assay.



- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.

### In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CTX-712** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line for implantation
- Matrigel (optional)
- CTX-712 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

## Methodological & Application





- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **CTX-712** (e.g., 6.25-50 mg/kg) or vehicle control orally according to the desired schedule (e.g., twice daily, twice a week).[7][9][10]
- Measure tumor volume with calipers every 2-3 days.
- · Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).





Click to download full resolution via product page

Figure 2: Experimental workflow for CTX-712 evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Facebook [cancer.gov]

### Methodological & Application





- 2. CLK Inhibitor CTX-712 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract of the summary presentation of the US Phase 1/2 clinical trial of CTX-712 has been accepted at the 65th ASH | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Decoding CTX-712: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 9. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTX-712, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i>Mutation | CiNii Research [cir.nii.ac.jp]
- 13. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CTX-712 solubility and preparation for laboratory use].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831987#ctx-712-solubility-and-preparation-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com